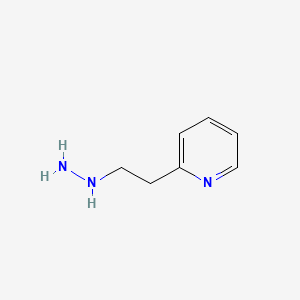
2-(2-ヒドラジニルエチル)ピリジン
概要
説明
2-(2-Hydrazinylethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a hydrazinylethyl group at the second position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyridine ring and the hydrazine group imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.
科学的研究の応用
2-(2-Hydrazinylethyl)pyridine has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Hydrazinylethyl)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. For example, 2-bromopyridine can be reacted with hydrazine hydrate in a solvent such as ethanol or acetonitrile at elevated temperatures to yield 2-(2-hydrazinylethyl)pyridine .
Another method involves the reduction of the corresponding diazonium salts. In this approach, 2-pyridyl diazonium salt is reduced using a reducing agent such as sodium borohydride or stannous chloride in an aqueous medium to produce 2-(2-hydrazinylethyl)pyridine .
Industrial Production Methods
Industrial production of 2-(2-hydrazinylethyl)pyridine typically follows the nucleophilic substitution route due to its simplicity and high yield. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Hydrazinylethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azopyridine derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Hydrazine hydrate is a common reagent for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Azopyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
作用機序
The mechanism of action of 2-(2-hydrazinylethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the pyridine ring can interact with aromatic residues in biological molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Hydrazinopyridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
2-(2-Hydrazinylethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which can alter its chemical properties and biological activity.
2-(2-Hydrazinylethyl)quinoline: Contains a quinoline ring, which can enhance its aromaticity and stability.
Uniqueness
2-(2-Hydrazinylethyl)pyridine is unique due to the presence of both the hydrazine group and the pyridine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
2-pyridin-2-ylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKALNAVPDQUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276833 | |
| Record name | 2-(2-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-15-7 | |
| Record name | 2-(2-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dibenz[a,c]acridine](/img/structure/B1604859.png)




![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)






